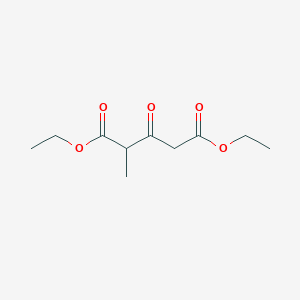

Diethyl 2-methyl-3-oxopentanedioate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl 2-methyl-3-oxopentanedioate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCKSNVVXZMPTAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60448444 | |

| Record name | Diethyl 2-methyl-3-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16631-18-8 | |

| Record name | Diethyl 2-methyl-3-oxopentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60448444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Diethyl 2-methyl-3-oxopentanedioate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diethyl 2-methyl-3-oxopentanedioate is a multifunctional organic compound characterized by the presence of two ester groups and a ketone functionality. This arrangement of functional groups makes it a valuable intermediate in organic synthesis, particularly for the construction of more complex molecules. Its structure offers multiple reaction sites, allowing for a variety of chemical transformations. This guide aims to provide a detailed resource for researchers interested in the synthesis and utilization of this compound.

Chemical and Physical Properties

A summary of the key computed and predicted properties of this compound is presented in Table 1. These values are primarily sourced from computational chemistry databases.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | Diethyl 2-methyl-3-ketoglutarate | PubChem[1] |

| CAS Number | 16631-18-8 | PubChem[1] |

| Molecular Formula | C₁₀H₁₆O₅ | PubChem[1] |

| Molecular Weight | 216.23 g/mol | PubChem[1] |

| Appearance | Predicted: Colorless to pale yellow liquid | - |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Predicted: Soluble in common organic solvents | - |

| pKa (most acidic proton) | Predicted: ~11 (alpha-proton between carbonyls) | - |

Synthesis

The synthesis of this compound can be effectively achieved through a crossed Claisen-type condensation reaction. A plausible and efficient method involves the acylation of the enolate of diethyl methylmalonate with an appropriate acylating agent. A detailed experimental protocol based on general procedures for such transformations is provided below.

Synthesis Workflow

The logical workflow for the synthesis is depicted in the following diagram.

Caption: General workflow for the synthesis of this compound.

Reaction Scheme

The chemical transformation is illustrated in the following reaction scheme.

Caption: Reaction scheme for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established methods for the acylation of malonic esters.

Materials:

-

Diethyl methylmalonate

-

Propionyl chloride

-

Sodium metal

-

Absolute ethanol

-

Dry diethyl ether

-

Hydrochloric acid (concentrated)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, sodium metal is dissolved in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a fresh solution of sodium ethoxide.

-

Enolate Formation: The flask is cooled in an ice bath, and diethyl methylmalonate is added dropwise to the sodium ethoxide solution with continuous stirring. The mixture is stirred for an additional 30-60 minutes at room temperature to ensure complete formation of the enolate.

-

Acylation: The reaction mixture is cooled again in an ice bath, and a solution of propionyl chloride in dry diethyl ether is added dropwise from the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 10 °C. After the addition is complete, the mixture is allowed to warm to room temperature and then refluxed for 2-3 hours to drive the reaction to completion.

-

Work-up: After cooling, the reaction mixture is poured into a mixture of ice and concentrated hydrochloric acid to neutralize the excess base and protonate the product. The aqueous layer is extracted three times with diethyl ether. The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation or flash column chromatography on silica gel to afford pure this compound.

Spectral Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A triplet corresponding to the methyl protons of the two ethyl ester groups.

-

A quartet corresponding to the methylene protons of the two ethyl ester groups.

-

A doublet from the methyl group at the 2-position.

-

A quartet from the proton at the 2-position, coupled to the adjacent methyl group.

-

A singlet for the methylene protons at the 4-position.

Due to the presence of the ketone, enolization can occur, which may lead to the appearance of additional signals corresponding to the enol tautomer.

¹³C NMR Spectroscopy

The carbon NMR spectrum is predicted to exhibit signals for:

-

The carbonyl carbons of the two ester groups and the ketone.

-

The carbons of the two ethoxy groups.

-

The methine carbon at the 2-position.

-

The methylene carbon at the 4-position.

-

The methyl carbon at the 2-position.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for:

-

C-H stretching of the alkyl groups (~2980-2850 cm⁻¹).

-

A strong C=O stretching band for the ketone (~1720-1700 cm⁻¹).

-

A strong C=O stretching band for the ester groups (~1750-1735 cm⁻¹).

-

C-O stretching of the ester groups (~1250-1100 cm⁻¹).[3][4][5]

Mass Spectrometry

The mass spectrum would likely show the molecular ion peak. Common fragmentation patterns for beta-keto esters include cleavage alpha to the carbonyl groups and McLafferty rearrangements.[6][7][8]

Potential Applications in Drug Development and Medicinal Chemistry

While specific biological activities of this compound have not been extensively reported, its structural features suggest its potential as a versatile scaffold in medicinal chemistry. Beta-keto esters are widely used as precursors for the synthesis of a variety of heterocyclic compounds, many of which are known to possess significant pharmacological activities.[9][10]

Synthesis of Heterocyclic Compounds

The presence of multiple reactive sites allows for cyclization reactions with various dinucleophiles to form five- and six-membered heterocyclic rings such as pyrazoles, isoxazoles, and pyrimidines. These heterocyclic systems are core structures in many approved drugs.

Logical Pathway for Heterocycle Synthesis

Caption: Potential synthetic pathways to heterocyclic compounds from this compound.

Conclusion

This compound is a valuable synthetic intermediate with the potential for broad applications in organic synthesis and medicinal chemistry. This guide has provided a detailed, plausible experimental protocol for its preparation and a compilation of its key properties. Although experimental spectral data is currently limited, the predicted data serves as a useful reference. The true potential of this compound lies in its utility as a building block for the synthesis of diverse and potentially bioactive heterocyclic molecules, making it a compound of interest for further investigation by the scientific community.

References

- 1. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:16631-18-8 | Chemsrc [chemsrc.com]

- 3. IR _2007 [uanlch.vscht.cz]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Aryl Methyl Ketones: Versatile Synthons in the Synthesis of Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Review on Medicinally Important Heterocyclic Compounds [openmedicinalchemistryjournal.com]

Diethyl 2-methyl-3-oxopentanedioate: A Key Building Block in Pharmaceutical Synthesis

CAS Number: 16631-18-8

Structure:

This technical guide provides an in-depth overview of Diethyl 2-methyl-3-oxopentanedioate, a crucial intermediate in the synthesis of complex pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These computed properties provide essential information for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C10H16O5 | --INVALID-LINK-- |

| Molecular Weight | 216.23 g/mol | --INVALID-LINK--[1] |

| Exact Mass | 216.09977361 Da | --INVALID-LINK--[1] |

| XLogP3 | 1.3 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 0 | --INVALID-LINK-- |

| Hydrogen Bond Acceptor Count | 5 | --INVALID-LINK-- |

| Rotatable Bond Count | 7 | --INVALID-LINK-- |

| Polar Surface Area (PSA) | 69.67 Ų | --INVALID-LINK-- |

Synthesis and Application in Drug Development

This compound serves as a critical building block in the synthesis of Trametinib, a highly potent and selective inhibitor of MEK1 and MEK2 kinases used in the treatment of various cancers.

Role in the Synthesis of a Trametinib Intermediate

The primary application of this compound in drug development is its use as a reactant in a key cyclization step to form a pyridopyrimidine trione intermediate, a core scaffold of Trametinib.

Caption: Role of this compound in Trametinib Intermediate Synthesis.

Experimental Protocols

Synthesis of the Trametinib Pyridopyrimidine Trione Intermediate

Reaction: Cyclization of 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil with this compound.

Procedure Outline:

-

Reactant Mixture: In a suitable reaction vessel, 1-(2-fluoro-4-iodophenyl)-3-cyclopropyl-6-(methylamino)uracil and this compound are combined.

-

Solvent and Conditions: The reaction is typically carried out in a high-boiling point solvent, such as diphenyl ether.

-

Heating: The reaction mixture is heated to a high temperature, for example, 220°C.

-

Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated and purified. Purification may involve techniques such as crystallization to yield the 5-hydroxypyrido[2,3-d]pyrimidine-2,4,7-trione derivative.

Note: This is a generalized protocol, and specific reaction conditions, such as reaction time and purification methods, would require optimization.

A Note on the Synthesis of this compound

A detailed, peer-reviewed experimental protocol for the synthesis of this compound could not be identified in the conducted search. However, based on the synthesis of structurally similar compounds, a plausible synthetic route would involve the acylation of a diethyl malonate derivative. For instance, a Claisen condensation-type reaction between diethyl methylmalonate and an appropriate acylating agent could potentially yield the target compound. Further research and experimental validation would be necessary to establish a reliable and optimized synthetic procedure.

References

Spectroscopic Characterization of Diethyl 2-methyl-3-oxopentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Diethyl 2-methyl-3-oxopentanedioate. These predictions are based on established principles of NMR, IR, and MS spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~1.25 | Triplet | 6H | -OCH₂CH₃ |

| b | ~1.35 | Doublet | 3H | -CH(CH₃ ) |

| c | ~3.70 | Quartet | 1H | -CH (CH₃) |

| d | ~3.80 | Singlet | 2H | -C(O)CH₂ C(O)- |

| e | ~4.15 | Quartet | 4H | -OCH₂ CH₃ |

Predicted in CDCl₃ solvent.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Signal | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~14 | -OCH₂C H₃ |

| 2 | ~15 | -CH(C H₃) |

| 3 | ~50 | -C(O)C H₂C(O)- |

| 4 | ~55 | -C H(CH₃) |

| 5 | ~62 | -OC H₂CH₃ |

| 6 | ~168 | -C (O)OCH₂CH₃ |

| 7 | ~172 | -CH(CH₃)C (O)OCH₂CH₃ |

| 8 | ~200 | >C =O (keto) |

Predicted in CDCl₃ solvent.

Predicted IR Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1745 | Strong | C=O stretch (ester carbonyl) |

| ~1720 | Strong | C=O stretch (keto carbonyl) |

| ~1200 | Strong | C-O stretch (ester) |

Predicted Mass Spectrometry Data

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 216.10 | [M]⁺ | Molecular Ion |

| 171.09 | [M - OCH₂CH₃]⁺ | Loss of an ethoxy group |

| 143.06 | [M - COOCH₂CH₃]⁺ | Loss of an ethoxycarbonyl group |

| 115.05 | [M - CH(CH₃)COOCH₂CH₃]⁺ | Fragmentation at the keto group |

| 88.05 | [CH₃CH(C=O)]⁺ | Acylium ion fragment |

| 45.03 | [OCH₂CH₃]⁺ | Ethoxy fragment |

| 29.02 | [CH₂CH₃]⁺ | Ethyl fragment |

Experimental Protocols

The following are detailed, generalized protocols for obtaining the spectroscopic data for a small organic molecule such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvent (e.g., CDCl₃)

-

Sample of this compound

-

Tetramethylsilane (TMS) as an internal standard (if not already in the solvent)

Procedure:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry NMR tube to a height of approximately 4-5 cm.

-

Instrument Setup:

-

Insert the NMR tube into the spinner turbine and adjust the depth.

-

Place the sample in the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

-

¹H NMR Acquisition:

-

Set the spectral width, number of scans (typically 8-16 for ¹H), and relaxation delay.

-

Acquire the free induction decay (FID).

-

Perform a Fourier transform on the FID.

-

Phase the spectrum and reference the TMS peak to 0 ppm.

-

Integrate the signals and analyze the chemical shifts and coupling patterns.[1][2][3]

-

-

¹³C NMR Acquisition:

-

Switch the spectrometer to the ¹³C nucleus frequency.

-

Set the appropriate spectral width, a larger number of scans (e.g., 128 or more) due to the low natural abundance of ¹³C, and a suitable relaxation delay.

-

Acquire the FID using a proton-decoupled pulse sequence.

-

Perform a Fourier transform, phase the spectrum, and reference the solvent peak (CDCl₃ at δ 77.16 ppm).[4][5][6]

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

FTIR spectrometer

-

Salt plates (e.g., NaCl or KBr) or an ATR accessory

-

Sample of this compound

-

Volatile solvent (e.g., dichloromethane) for cleaning

Procedure (Thin Film Method):

-

Sample Preparation: Place one to two drops of the neat liquid sample onto a clean, dry salt plate.

-

Assemble the Sample Holder: Place a second salt plate on top of the first, spreading the liquid into a thin film.

-

Acquire the Spectrum:

-

Place the salt plates in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty beam path.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final IR spectrum.[7][8][9]

-

-

Cleaning: Clean the salt plates thoroughly with a dry, volatile solvent and store them in a desiccator.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

-

Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI)

-

Sample of this compound

-

Volatile solvent (e.g., methanol or acetonitrile)

Procedure (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[10]

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[11][12]

-

Instrument Settings:

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimal values for the analyte.

-

Set the mass analyzer to scan a relevant m/z range (e.g., 50-500 amu).

-

-

Data Acquisition: Acquire the mass spectrum. The resulting spectrum will show the mass-to-charge ratio of the protonated molecule [M+H]⁺ or other adducts.[13]

-

Tandem MS (MS/MS) (Optional): To obtain fragmentation information, select the molecular ion peak for collision-induced dissociation (CID) and acquire the product ion spectrum.[11][13]

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized organic compound.

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of this compound. By presenting predicted data in a structured format and detailing the experimental protocols for their acquisition, this document serves as a valuable resource for researchers in organic chemistry and drug development. The included workflow diagram further clarifies the role of spectroscopic techniques in the process of chemical synthesis and characterization. While awaiting the publication of experimental data for this specific compound, this guide offers a solid foundation for its synthesis, identification, and further application.

References

- 1. rsc.org [rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. docbrown.info [docbrown.info]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. personal.utdallas.edu [personal.utdallas.edu]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. uab.edu [uab.edu]

- 12. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of Diethyl 2-methyl-3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling guidelines for Diethyl 2-methyl-3-oxopentanedioate (CAS No. 16631-18-8). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document incorporates data from structurally similar compounds to provide a thorough understanding of the potential hazards and necessary precautions. All quantitative data is summarized in structured tables for ease of reference, and a logical workflow for safe handling is presented visually.

Core Compound Information

Chemical Structure and Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 16631-18-8[1]

-

Molecular Formula: C₁₀H₁₆O₅[1]

-

Molecular Weight: 216.23 g/mol [1]

-

Synonyms: Diethyl 2-methyl-3-oxo-pentanedioate, 1,5-DIETHYL 2-METHYL-3-OXOPENTANEDIOATE, 2-methyl-3-ketoglutarate diethyl ester[1]

Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound.

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | [1] |

| Molecular Formula | C₁₀H₁₆O₅ | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 8 | [1] |

| Exact Mass | 216.09977361 Da | [1] |

| Monoisotopic Mass | 216.09977361 Da | [1] |

| Topological Polar Surface Area | 69.7 Ų | [1] |

| Heavy Atom Count | 15 | [1] |

| Complexity | 246 | [1] |

Hazard Identification and Classification

No specific hazard classification is available for this compound. Based on data for the structurally related compound Diethyl 3-oxoglutarate, it is considered a combustible liquid.[2]

Safety and Handling Precautions

The following guidelines are based on best practices for handling laboratory chemicals and information derived from the SDS of similar compounds.

| Precaution Category | Guideline | Source |

| Engineering Controls | Ensure adequate ventilation, especially in confined areas. Use explosion-proof electrical, ventilating, and lighting equipment. | [2][3] |

| Personal Protective Equipment (PPE) | Wear appropriate protective eyeglasses or chemical safety goggles (conforming to OSHA's 29 CFR 1910.133 or European Standard EN166). Wear protective gloves and clothing to prevent skin exposure. | [2][4] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands thoroughly after handling. | [2][4] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Use only non-sparking tools. Take precautionary measures against static discharges. | [2][3] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. Keep away from heat, sparks, and flame. Keep refrigerated. Incompatible with strong bases, acids, oxidizing agents, and reducing agents. | [2][5] |

First Aid Measures

In case of exposure, follow these first aid measures, which are based on guidelines for similar chemical compounds.

| Exposure Route | First Aid Procedure | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [2] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur. | [2] |

| Inhalation | Remove to fresh air. Get medical attention if symptoms occur. | [2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur. | [2] |

Fire Fighting Measures

| Aspect | Guideline | Source |

| Suitable Extinguishing Media | Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam. Water mist may be used to cool closed containers. | [2] |

| Specific Hazards | Combustible material. Containers may explode when heated. Thermal decomposition can lead to the release of irritating gases and vapors (Carbon monoxide and Carbon dioxide). | [2][5] |

| Protective Equipment | As in any fire, wear a self-contained breathing apparatus pressure-demand, MSHA/NIOSH (approved or equivalent) and full protective gear. | [2] |

Experimental Protocols

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A workflow for the safe handling of this compound.

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a formal Safety Data Sheet. The safety and handling information is based on data for structurally similar compounds and should be used with caution. Always consult with your institution's safety officer and refer to all available safety information before handling any chemical.

References

Physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 2-methyl-3-oxopentanedioate (CAS No. 16631-18-8). The document details its chemical identity, computed physical properties, and characteristic chemical reactivity as a β-keto ester. A representative synthetic protocol is provided, alongside a logical diagram illustrating its key chemical transformations. This guide is intended to serve as a foundational resource for professionals in research and development who are interested in utilizing this compound in their work.

Chemical Identity and Physical Properties

This compound is a dicarboxylic acid ester containing a ketone functional group at the beta position relative to one of the ester groups. This structural feature classifies it as a β-keto ester, a class of compounds known for their versatile reactivity in organic synthesis.

Identifiers

A comprehensive list of identifiers for this compound is provided in Table 1. These identifiers are crucial for unambiguous identification in literature and databases.

| Identifier | Value |

| CAS Number | 16631-18-8[1][2][3] |

| Molecular Formula | C₁₀H₁₆O₅[1] |

| IUPAC Name | This compound[1] |

| Synonyms | Diethyl 2-methyl-3-oxo-pentanedioate, 1,5-DIETHYL 2-METHYL-3-OXOPENTANEDIOATE, 2-methyl-3-ketoglutarate diethyl ester, 2-methyl-3-oxo-pentanedioic acid diethyl ester[1][2] |

| InChI | InChI=1S/C10H16O5/c1-4-14-9(12)6-8(11)7(3)10(13)15-5-2/h7H,4-6H2,1-3H3[1] |

| InChIKey | FCKSNVVXZMPTAQ-UHFFFAOYSA-N[1] |

| SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC[1] |

Physicochemical Properties

Currently, experimentally determined physical property data for this compound is limited in publicly accessible literature. The data presented in Table 2 are primarily computed values from reputable chemical databases.

| Property | Value | Source |

| Molecular Weight | 216.23 g/mol | PubChem[1] |

| Exact Mass | 216.09977361 Da | PubChem[1] |

| XLogP3 | 1.3 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Rotatable Bond Count | 7 | PubChem[1] |

| Topological Polar Surface Area | 69.7 Ų | PubChem[1] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by the presence of the β-keto ester moiety. This functional group arrangement confers unique reactivity upon the molecule.

β-keto esters are valuable intermediates in organic synthesis due to the acidity of the α-protons (the protons on the carbon between the two carbonyl groups) and the electrophilicity of the carbonyl carbons.[4][5] The presence of two carbonyl groups significantly increases the acidity of the α-protons, allowing for easy formation of a resonance-stabilized enolate ion in the presence of a base.[4] This enolate is a potent nucleophile and can participate in a variety of carbon-carbon bond-forming reactions.

Key reactions involving β-keto esters like this compound include:

-

Alkylation: The enolate can be alkylated at the α-carbon by reaction with alkyl halides.

-

Acylation: Reaction with acyl chlorides or anhydrides leads to the formation of β,δ-diketo esters.

-

Aldol Condensation: The enolate can react with aldehydes or ketones in an aldol reaction.

-

Michael Addition: As a nucleophile, the enolate can undergo conjugate addition to α,β-unsaturated carbonyl compounds.

-

Decarboxylation: Upon hydrolysis of the ester and subsequent heating, β-keto acids readily undergo decarboxylation to yield a ketone.

The presence of both ketone and ester functional groups allows for selective reactions. For instance, the ketone carbonyl is generally more reactive towards nucleophiles than the ester carbonyl.

Experimental Protocols

Synthesis via Claisen Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Diethyl oxalate

-

Ethyl propionate

-

Sodium ethoxide

-

Anhydrous ethanol

-

Diethyl ether

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel is charged with a solution of sodium ethoxide in anhydrous ethanol. The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reactants: A mixture of diethyl oxalate and ethyl propionate is added dropwise to the stirred solution of sodium ethoxide at a temperature maintained between 0 and 5 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the completion of the condensation reaction.

-

Work-up: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate product. The aqueous layer is extracted with diethyl ether.

-

Purification: The combined organic extracts are washed sequentially with water, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Final Purification: The crude product can be further purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, there is no specific information available in the scientific literature detailing the biological activity or the involvement of this compound in any signaling pathways. The reactivity of β-keto esters suggests potential for interaction with biological nucleophiles, but this has not been experimentally verified for this particular compound. Further research is required to elucidate any potential biological roles.

Safety and Handling

Specific safety and handling data for this compound are not available. As with any chemical, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a β-keto ester with potential as a versatile building block in organic synthesis. While experimental data on its physical properties and biological activity are currently lacking, its chemical reactivity can be inferred from its structural class. This guide provides a summary of the available information and a representative synthetic protocol to aid researchers in its further investigation and application.

References

Commercial availability and suppliers of Diethyl 2-methyl-3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Diethyl 2-methyl-3-oxopentanedioate, including its commercial availability, physicochemical properties, and potential applications in research and development.

Introduction

This compound is a chemical compound with the molecular formula C10H16O5.[1][2] It is also known by other names such as diethyl 2-methyl-3-oxo-pentanedioate and 2-methyl-3-oxo-pentanedioic acid diethyl ester.[1][2] This molecule serves as a valuable building block in organic synthesis and is of interest to researchers in the fields of medicinal chemistry and drug development.

Commercial Availability and Suppliers

This compound is commercially available from various chemical suppliers. The availability and product specifications may vary between suppliers. Researchers are advised to contact the suppliers directly for the most current information.

| Supplier | CAS Number | Molecular Weight | Additional Information |

| --INVALID-LINK-- | 16631-18-8 | 216.23100 | Provides MSDS, density, melting point, boiling point, and other data.[1] |

| --INVALID-LINK-- | 16631-18-8 | 216.23 g/mol | Lists chemical vendors and provides comprehensive chemical data.[2] |

| --INVALID-LINK-- | 16631-18-8 | 216.23 | Lists the compound and related structures.[3] |

| --INVALID-LINK-- | 16631-18-8 | 216.23 | Provides chemical properties, structure, and supplier information.[4] |

| --INVALID-LINK-- | 5965-53-7 (related) | - | Lists manufacturers and suppliers, primarily in China.[5] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. This data is essential for designing and executing experiments.

| Property | Value | Source |

| Molecular Formula | C10H16O5 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 216.23 g/mol | --INVALID-LINK--[2] |

| Exact Mass | 216.10000 | --INVALID-LINK--[1] |

| CAS Number | 16631-18-8 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| IUPAC Name | This compound | --INVALID-LINK--[2] |

| SMILES | CCOC(=O)CC(=O)C(C)C(=O)OCC | --INVALID-LINK--[2] |

| LogP | 0.70790 | --INVALID-LINK--[1] |

| PSA | 69.67000 | --INVALID-LINK--[1] |

Experimental Protocols and Applications

This compound is utilized in various organic synthesis reactions. While specific, detailed experimental protocols are often proprietary or published in peer-reviewed literature, the following represents a generalized workflow for its use in a research setting.

General Workflow for Utilization in Organic Synthesis:

Potential Synthetic Applications:

While specific reaction pathways involving this compound are not detailed in the provided search results, its structural features, namely the ketone and two ester functional groups, suggest its utility in a variety of organic transformations. These could include, but are not limited to:

-

Heterocycle Synthesis: The 1,3-dicarbonyl moiety is a common precursor for the synthesis of various heterocyclic systems, which are prevalent in many pharmaceutical compounds. For instance, a related compound, Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, has been used in the synthesis of substituted pyridopyrimidines.[6]

-

Knoevenagel Condensation: The active methylene group can participate in condensations with aldehydes and ketones to form new carbon-carbon bonds.

-

Michael Addition: The enolate of the dicarbonyl compound can act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds.

A potential synthetic transformation is illustrated below:

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Researchers should consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal.

Conclusion

This compound is a readily available chemical intermediate with potential applications in organic synthesis, particularly in the construction of complex molecules and heterocyclic systems relevant to drug discovery. Its utility as a building block makes it a valuable compound for researchers and scientists in the pharmaceutical and chemical industries. Further investigation into its reactivity and applications is warranted to fully explore its synthetic potential.

References

- 1. This compound | CAS#:16631-18-8 | Chemsrc [chemsrc.com]

- 2. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Diethyl 3-oxopentanedioate | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | 16631-18-8 [chemicalbook.com]

- 5. globalchemmall.com [globalchemmall.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Formation Mechanism of Diethyl 2-methyl-3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the formation mechanism of diethyl 2-methyl-3-oxopentanedioate, a β-keto ester of interest in organic synthesis and drug development. The primary pathway for its synthesis is detailed as a crossed Claisen condensation reaction. This document outlines the step-by-step mechanism, presents relevant quantitative data from analogous reactions, and provides a detailed experimental protocol based on established synthetic methodologies.

Introduction

This compound is a dicarboxylic acid ester featuring a ketone functionality at the β-position relative to one of the ester groups. This structural motif makes it a valuable intermediate in the synthesis of more complex molecules, including heterocyclic compounds and pharmacologically active agents. Understanding the mechanism of its formation is crucial for optimizing its synthesis and for the rational design of related compounds. The most direct and common method for the synthesis of such β-keto esters is the Claisen condensation, specifically a crossed Claisen condensation in this case.

The Crossed Claisen Condensation Mechanism

The formation of this compound proceeds via a crossed Claisen condensation. This reaction involves the condensation of two different esters in the presence of a strong base. For the synthesis of the target molecule, the likely reactants are diethyl oxalate and diethyl succinate. Diethyl oxalate serves as the electrophilic acylating agent, while diethyl succinate provides the enolizable α-protons.

The mechanism can be broken down into the following key steps:

-

Enolate Formation: A strong base, typically sodium ethoxide (NaOEt), deprotonates the α-carbon of diethyl succinate, which is acidic due to the electron-withdrawing effect of the adjacent ester group. This results in the formation of a resonance-stabilized enolate ion.

-

Nucleophilic Attack: The enolate of diethyl succinate acts as a nucleophile and attacks one of the electrophilic carbonyl carbons of diethyl oxalate. This addition reaction forms a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating an ethoxide ion (EtO⁻) as a leaving group. This step results in the formation of the β-keto ester, diethyl 2-formyl-3-oxopentanedioate.

-

Deprotonation of the β-keto ester: The resulting β-keto ester has a highly acidic proton on the α-carbon between the two carbonyl groups. This proton is readily removed by the ethoxide base present in the reaction mixture, forming a new, highly resonance-stabilized enolate. This step is essentially irreversible and drives the reaction to completion.

-

Protonation: A final workup step with a protic acid (e.g., dilute HCl or H₂SO₄) neutralizes the enolate and any remaining base to yield the final product, this compound.

Visualizing the Reaction Mechanism

The following diagram illustrates the step-by-step mechanism of the crossed Claisen condensation for the formation of this compound.

Caption: Crossed Claisen condensation mechanism.

Quantitative Data

| Parameter | Value | Reference |

| Reactants | Diethyl oxalate, Ethyl propionate, Sodium, Absolute Ethanol | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |

| Base | Sodium ethoxide (prepared in situ) | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |

| Solvent | Absolute Ether | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |

| Reaction Time | Several hours for base formation, 2-3 hours for ester addition | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |

| Reaction Temperature | Ice-water bath for ester addition | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |

| Yield | 60-70% | Organic Syntheses, Coll. Vol. 2, p.272 (1943); Vol. 13, p.54 (1933) |

Experimental Protocol (Analogous Procedure)

The following is a detailed experimental protocol for the synthesis of this compound, adapted from the well-established Organic Syntheses procedure for the preparation of diethyl 2-methyl-3-oxobutanedioate. This procedure should be performed by qualified personnel in a properly equipped chemical laboratory.

Materials and Equipment:

-

Three-necked round-bottom flask (3 L)

-

Mercury-sealed stirrer

-

Efficient reflux condenser with a calcium chloride drying tube

-

Dropping funnel

-

Ice-water bath

-

Heating mantle

-

Sodium metal

-

Absolute ethanol

-

Diethyl oxalate

-

Diethyl succinate

-

Absolute ether

-

33% Acetic acid solution

-

10% Sodium bicarbonate solution

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a 3-L three-necked flask, prepare powdered sodium (3 gram atoms) under xylene. Decant the xylene and wash the sodium twice with dry ether. Add 1 L of absolute ether to the powdered sodium. Equip the flask with a stirrer, reflux condenser, and dropping funnel. Add absolute ethyl alcohol (3 moles) dropwise through the funnel. The reaction to form sodium ethoxide may take several hours.

-

Crossed Claisen Condensation: Once all the sodium has reacted, cool the flask in an ice-water bath. Prepare a mixture of diethyl succinate (3 moles) and diethyl oxalate (3 moles). Add this ester mixture slowly through the dropping funnel to the cooled sodium ethoxide solution with stirring. The addition should be slow enough to prevent the ether from refluxing (approximately 2-3 hours).

-

Work-up: After the addition is complete, remove the stirrer and set the condenser for downward distillation. Remove the ether and the ethanol formed during the reaction by heating on a water bath. The residue will likely solidify upon cooling. Treat the residue with a cold 33% acetic acid solution to decompose the sodium derivative.

-

Extraction and Purification: Extract the product with four portions of ether. Wash the combined ether extracts with water, then with a 10% sodium bicarbonate solution, and finally with water again. Remove the ether by distillation. The crude product can then be purified by fractional distillation under reduced pressure.

Visualizing the Experimental Workflow

Caption: Experimental workflow for synthesis.

Conclusion

The formation of this compound is best understood through the lens of the crossed Claisen condensation mechanism. This reaction provides an efficient route to this valuable β-keto ester intermediate. By understanding the stepwise mechanism, researchers can better control reaction conditions to optimize yields and purity. The provided analogous experimental protocol offers a robust starting point for the laboratory synthesis of this and related compounds, which are of significant interest in the fields of organic chemistry and drug discovery. Further research to determine the precise optimal conditions and yields for the specific synthesis of this compound is warranted.

An In-depth Technical Guide to the Core Reactions of Diethyl 2-methyl-3-oxopentanedioate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-methyl-3-oxopentanedioate is a versatile β-keto ester with significant applications in organic synthesis, particularly as a precursor for a variety of heterocyclic compounds. Its strategic placement of ester and ketone functionalities, combined with an α-methyl group, allows for a range of chemical transformations. This technical guide provides a detailed overview of the key reactions involving this compound, complete with experimental protocols, quantitative data, and mechanistic pathways to support researchers in their synthetic endeavors.

Core Chemical Properties

Before delving into its reactivity, a summary of the key physicochemical properties of this compound is presented in the table below.[1]

| Property | Value |

| Molecular Formula | C10H16O5 |

| Molecular Weight | 216.23 g/mol |

| CAS Number | 16631-18-8 |

| Appearance | Liquid |

| Boiling Point | Not available |

| Density | Not available |

| Solubility | Soluble in most organic solvents. |

Key Reactions and Methodologies

This compound serves as a valuable building block in several important classes of organic reactions, primarily in the synthesis of heterocyclic systems.

Synthesis of Substituted Pyridopyrimidines

A key application of this compound is in the synthesis of complex heterocyclic frameworks like pyridopyrimidines. This is exemplified by the transformations of its derivative, Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate.[2]

Reaction Pathway:

The overall synthetic pathway involves the initial conversion of a related starting material, diethyl 1,3-acetonedicarboxylate, to an enamine intermediate, which is then cyclized to form a pyrimidine ring. Subsequent modifications lead to the final pyridopyrimidine structure.[2]

Figure 1: Synthesis of Pyridopyrimidines.

Experimental Protocol: Synthesis of Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate from Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate [2]

-

Reaction Setup: Diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate, prepared from diethyl acetone-1,3-dicarboxylates and N,N-dimethylformamide dimethyl acetal (DMFDMA), is used without isolation.

-

Cyclization: The intermediate is treated with guanidine hydrochloride.

-

Work-up and Isolation: The resulting ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate is isolated and purified.

-

Further Transformations: This pyrimidine derivative can be further reacted with an excess of DMFDMA and subsequently with ammonia, primary amines, hydrazine, or hydroxylamine to yield a variety of 6-substituted 2-amino-5-oxo-5,6-dihydropyrido[4,3-d]pyrimidine-8-carboxylates.

Quantitative Data:

| Reactant | Reagent | Product | Yield (%) |

| Diethyl 2-[(Dimethylamino)methylene]-3-oxopentanedioate | Guanidine HCl | Ethyl 2-amino-4-(2-ethoxycarbonylmethyl)-pyrimidine-5-carboxylate | Not specified in abstract |

Knoevenagel Condensation

General Reaction Scheme:

Figure 2: Knoevenagel Condensation.

General Experimental Protocol:

-

Reaction Setup: this compound and the carbonyl compound are dissolved in a suitable solvent (e.g., ethanol, toluene).

-

Catalyst: A basic catalyst, such as piperidine or sodium ethoxide, is added.

-

Reaction Conditions: The mixture is typically heated to reflux.

-

Work-up and Isolation: The product is isolated by extraction and purified by chromatography or crystallization.

Hantzsch Pyridine Synthesis

The Hantzsch pyridine synthesis is a multi-component reaction that can potentially utilize β-keto esters like this compound. The reaction involves the condensation of a β-keto ester (2 equivalents), an aldehyde, and a nitrogen source (e.g., ammonia or ammonium acetate) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine.[3][4][5][6]

General Reaction Scheme:

Figure 3: Hantzsch Pyridine Synthesis.

Biginelli Reaction

The Biginelli reaction is another important multi-component reaction for the synthesis of dihydropyrimidinones. It involves the acid-catalyzed condensation of a β-keto ester, an aldehyde, and urea or thiourea.[7][8][9][10][11] The presence of the α-methyl group in this compound would lead to the formation of a tetrasubstituted dihydropyrimidinone.

General Reaction Scheme:

Figure 4: Biginelli Reaction.

Gewald Aminothiophene Synthesis

The Gewald reaction is a versatile method for the synthesis of 2-aminothiophenes. It involves the condensation of a carbonyl compound, an α-cyanoester, and elemental sulfur in the presence of a base.[12][13][14] While typically employing a ketone or aldehyde as the carbonyl component, the ketone functionality within this compound could potentially participate in this reaction, although this would be an unconventional application.

General Reaction Scheme:

Figure 5: Gewald Aminothiophene Synthesis.

Pyrazole Synthesis

The reaction of 1,3-dicarbonyl compounds with hydrazines is a classical and efficient method for the synthesis of pyrazoles.[15][16][17][18][19] this compound, being a β-keto ester, can react with hydrazine or its derivatives to yield substituted pyrazolones.

General Reaction Scheme:

Figure 6: Pyrazole Synthesis.

Spectroscopic Data

Detailed spectroscopic data for the products of reactions involving this compound are crucial for characterization. While specific data for reactions of this particular substrate are not abundant in the provided search results, general characteristics can be inferred. For instance, the formation of a pyrazole ring would be indicated by characteristic signals in both ¹H and ¹³C NMR spectra. The disappearance of the active methylene protons and the appearance of aromatic proton signals would be key indicators in ¹H NMR. Similarly, ¹³C NMR would show signals corresponding to the aromatic carbons of the pyrazole ring.

Conclusion

This compound is a highly functionalized molecule with significant potential in the synthesis of diverse heterocyclic systems of interest to the pharmaceutical and materials science industries. Its reactivity in classical condensation reactions such as the Hantzsch, Biginelli, and pyrazole syntheses makes it a valuable starting material. This guide provides a foundational understanding of its key reactions, offering a starting point for researchers to explore and develop novel synthetic methodologies. Further investigation into the specific reaction conditions and substrate scope for each reaction type will undoubtedly uncover new and efficient pathways to valuable chemical entities.

References

- 1. This compound | C10H16O5 | CID 10921903 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]

- 6. chemtube3d.com [chemtube3d.com]

- 7. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. sennosbiotech.com [sennosbiotech.com]

- 12. Gewald reaction - Wikipedia [en.wikipedia.org]

- 13. Gewald Reaction [organic-chemistry.org]

- 14. quod.lib.umich.edu [quod.lib.umich.edu]

- 15. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 16. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 18. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Pyrazole synthesis [organic-chemistry.org]

Stability and Storage of Diethyl 2-methyl-3-oxopentanedioate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Diethyl 2-methyl-3-oxopentanedioate (CAS: 16631-18-8). Due to limited publicly available stability data for this specific compound, this guide draws upon established chemical principles for β-keto esters to infer its stability profile and provide best-practice recommendations for its handling and storage. The primary degradation pathways for this class of compounds are hydrolysis and subsequent decarboxylation. This document outlines general protocols for stability assessment and provides a framework for ensuring the integrity of this compound in a research and development setting.

Introduction

This compound is a β-keto ester of interest in various synthetic organic chemistry applications, including the synthesis of pharmaceutical intermediates and other complex molecules. The integrity and purity of this reagent are critical for reproducible experimental outcomes. β-keto esters as a class are known to be susceptible to certain degradation pathways, primarily hydrolysis of the ester functionalities, which can be followed by decarboxylation of the resulting β-keto acid.[1][2] The presence of moisture, as well as acidic or basic conditions, can facilitate these degradation processes.

Chemical Properties and Inferred Stability

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 16631-18-8 | PubChem |

| Molecular Formula | C₁₀H₁₆O₅ | PubChem |

| Molecular Weight | 216.23 g/mol | PubChem |

Based on the general reactivity of β-keto esters, the following conditions are likely to affect the stability of this compound:

-

pH: The compound is expected to be most stable in a neutral pH range. Acidic or basic conditions can catalyze the hydrolysis of the ester groups.

-

Moisture: As a moisture-sensitive compound, exposure to water can lead to hydrolysis, forming the corresponding β-keto acid, which can then be prone to decarboxylation.

-

Temperature: Elevated temperatures can accelerate the rates of degradation reactions, including hydrolysis and decarboxylation.

-

Light: While no specific data is available, as a general precaution for organic reagents, storage away from direct light is recommended to prevent potential photochemical degradation.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on best practices for β-keto esters.

Table 2: Recommended Storage Conditions for this compound

| Condition | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | To prevent exposure to atmospheric moisture and oxygen. |

| Container | Tightly sealed, opaque container | To protect from moisture and light. |

| Form | Neat (undiluted) liquid | To avoid potential interactions with solvents during long-term storage. If solutions are prepared, they should be used fresh or stored under the conditions outlined below. |

For solutions of this compound, storage recommendations for a related compound, Diethyl 3-oxopentanedioate, suggest that stock solutions may be stable for shorter periods at lower temperatures.

Table 3: Example Storage Conditions for a Structurally Related Compound in Solution

| Temperature | Duration |

| -20°C | up to 1 month |

| -80°C | up to 6 months |

It is crucial to empirically determine the stability of this compound solutions in the specific solvent system being used.

Potential Degradation Pathways

The primary degradation pathways anticipated for this compound are hydrolysis and decarboxylation.

References

Methodological & Application

Application Notes and Protocols: Diethyl 2-Methyl-3-oxopentanedioate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of diethyl 2-methyl-3-oxopentanedioate as a versatile precursor in the synthesis of various heterocyclic compounds. The focus is on the construction of pyridazinone and pyrazolone scaffolds, which are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. While specific literature detailing the reaction of this compound is limited, the following protocols are based on well-established, analogous reactions of β-keto esters.

Synthesis of Pyridazinone Derivatives

The reaction of this compound with hydrazine hydrate is a classical approach for the synthesis of dihydropyridazinone derivatives. This cyclocondensation reaction offers a straightforward route to functionalized six-membered nitrogen-containing heterocycles.

General Reaction Scheme: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Caption: General reaction scheme for the synthesis of a dihydropyridazinone.

Experimental Protocol: Synthesis of Ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

This protocol is a representative procedure based on analogous reactions. Researchers should optimize the conditions for their specific needs.

Materials:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware and reflux apparatus

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in absolute ethanol (10 mL per gram of ester).

-

To this solution, add hydrazine hydrate (1.1 eq) dropwise at room temperature with continuous stirring.

-

Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add cold water and stir to induce precipitation of the crude product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to afford the pure ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.

-

Dry the purified product under vacuum.

Quantitative Data (Hypothetical)

The following table presents hypothetical data for the synthesis described above, as specific literature values for this reaction were not found. This data is intended to be representative of typical yields and conditions for similar reactions.

| Reactant 1 (Quantity) | Reactant 2 (Quantity) | Solvent (Volume) | Temperature (°C) | Reaction Time (h) | Product Yield (%) |

| This compound (2.16 g, 10 mmol) | Hydrazine hydrate (80%) (0.69 mL, 11 mmol) | Ethanol (20 mL) | 78 (Reflux) | 5 | 75 |

Synthesis of Pyrazolone Derivatives

This compound can also serve as a precursor for the synthesis of pyrazolone derivatives through reaction with hydrazine or substituted hydrazines. This reaction provides access to five-membered heterocyclic systems, which are prevalent in many pharmaceutical agents.

General Reaction Scheme: Synthesis of Ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

Caption: General reaction scheme for the synthesis of a pyrazolone derivative.

Experimental Protocol: Synthesis of Ethyl 3-methyl-5-oxo-4,5-dihydro-1H-pyrazole-4-carboxylate

This is a general procedure and may require optimization.

Materials:

-

This compound

-

Hydrazine hydrate or a substituted hydrazine

-

Glacial Acetic Acid or Ethanol

-

Standard laboratory glassware

-

Recrystallization solvents

Procedure:

-

In a suitable reaction vessel, combine this compound (1.0 eq) and the hydrazine reagent (1.0 eq).

-

Add a solvent such as glacial acetic acid or ethanol.

-

Heat the mixture, with stirring, at a temperature ranging from 60°C to reflux, for a period of 2 to 8 hours. The optimal time and temperature should be determined by reaction monitoring (e.g., TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, the solvent may be removed under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent to yield the desired pyrazolone derivative.

Workflow for Heterocyclic Synthesis

The general workflow for utilizing this compound in heterocyclic synthesis is outlined below.

Application Notes: Diethyl 2-methyl-3-oxopentanedioate as a Versatile Building Block in Natural Product Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-methyl-3-oxopentanedioate is a highly functionalized synthetic building block with significant potential in the stereoselective synthesis of complex natural products. Its unique array of functional groups—two esters and a ketone—concentrated within a five-carbon chain, coupled with a chiral center, makes it an attractive starting material for the construction of diverse molecular architectures found in alkaloids, terpenoids, and polyketides. This document provides an overview of its application, detailed experimental protocols for its utilization, and visualizations of key synthetic transformations.

Key Applications in Natural Product Synthesis

While not as ubiquitously cited as other common building blocks, this compound and its close analogs are valuable precursors for constructing specific structural motifs present in various natural products. Its utility stems from the differential reactivity of its functional groups, allowing for sequential and controlled modifications. Key transformations include intramolecular condensations to form cyclic systems, selective reductions, and alkylations at the α-positions.

A primary application involves the synthesis of substituted piperidines and other nitrogen-containing heterocycles, which are core structures in many alkaloids. The pentanedioate backbone provides the necessary carbon framework for the formation of six-membered rings through reactions like the Dieckmann condensation.

Experimental Protocols

The following protocols describe key transformations involving this compound and its derivatives in the context of natural product synthesis.

Protocol 1: Intramolecular Dieckmann Condensation for the Synthesis of a Substituted Piperidinone Precursor

This protocol outlines the base-mediated intramolecular cyclization of an amino-functionalized this compound derivative to yield a key piperidinone intermediate, a common scaffold in alkaloid synthesis.

Materials:

-

N-Benzyl-2-(this compound)acetamide

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Hydrochloric acid (1 M)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Benzyl-2-(this compound)acetamide (1.0 eq) in anhydrous ethanol (20 mL/mmol) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Add sodium ethoxide (1.2 eq) to the solution at room temperature.

-

Heat the reaction mixture to reflux and maintain for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add 1 M hydrochloric acid to neutralize the mixture to pH 7.

-

Concentrate the mixture under reduced pressure to remove the ethanol.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired piperidinone precursor.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| Ethyl 1-benzyl-4-methyl-2,5-dioxopiperidine-4-carboxylate | C₁₆H₁₉NO₄ | 289.33 | 75-85 |

Protocol 2: Reductive Amination for the Introduction of a Nitrogen Moiety

This protocol describes the introduction of a primary amine to the ketone functionality of this compound, a crucial step for its use in alkaloid synthesis.

Materials:

-

This compound

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Anhydrous methanol

-

Acetic acid

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous methanol (15 mL/mmol), add ammonium acetate (10 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium cyanoborohydride (1.5 eq) portion-wise over 10 minutes.

-

Acidify the reaction mixture to pH 6 by the dropwise addition of glacial acetic acid.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction by the addition of water.

-

Concentrate the mixture under reduced pressure to remove methanol.

-

Extract the aqueous residue with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield diethyl 3-amino-2-methylpentanedioate.

Quantitative Data:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |

| Diethyl 3-amino-2-methylpentanedioate | C₁₀H₁₉NO₄ | 217.26 | 60-70 |

Visualizations

Logical Workflow for Alkaloid Precursor Synthesis

The following diagram illustrates the logical progression from this compound to a key piperidinone intermediate for alkaloid synthesis.

Caption: Synthetic route to a piperidinone precursor.

Signaling Pathway Analogy: Controlled Functional Group Transformation

This diagram illustrates the concept of selectively targeting different functional groups within this compound, analogous to a signaling pathway where different stimuli trigger distinct downstream effects.

Caption: Selective transformations of functional groups.

Synthesis of Pyridazinones from Diethyl 2-methyl-3-oxopentanedioate: A Detailed Guide for Researchers

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of medicinal chemistry, the synthesis of novel heterocyclic compounds remains a cornerstone of drug discovery. Pyridazine and its derivatives are a class of nitrogen-containing heterocycles that have garnered significant attention due to their wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document provides detailed application notes and a comprehensive protocol for the synthesis of a pyridazinone derivative utilizing Diethyl 2-methyl-3-oxopentanedioate as a key starting material. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Application Notes

Pyridazine scaffolds are considered "privileged structures" in medicinal chemistry, meaning they are capable of binding to multiple biological targets with high affinity.[1] The incorporation of a pyridazine moiety can significantly enhance the therapeutic potential of a molecule. Synthesizing novel pyridazine derivatives allows for the exploration of new chemical space and the development of next-generation therapeutics.

The reaction of a β-ketoester, such as this compound, with hydrazine hydrate is a classical and efficient method for the construction of the pyridazinone ring system. This cyclocondensation reaction offers a straightforward route to highly functionalized heterocyclic compounds that can serve as versatile intermediates for further chemical modifications. The resulting pyridazinone, specifically ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, possesses multiple functional groups that can be readily modified to generate a library of diverse compounds for biological screening.

Proposed Reaction Scheme

The synthesis proceeds via a cyclocondensation reaction between this compound and hydrazine hydrate. The hydrazine initially reacts with the ketone carbonyl group, followed by an intramolecular cyclization with one of the ester groups to form the stable six-membered pyridazinone ring.

Caption: General reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate. Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

Materials and Reagents:

-

This compound

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Glacial acetic acid (catalytic amount)

-

Distilled water

-

Sodium bicarbonate (saturated solution)

-

Magnesium sulfate (anhydrous)

-

Ethyl acetate

-

Hexane

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Column chromatography setup (silica gel)

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1 equivalent) in absolute ethanol (10 volumes).

-

Addition of Hydrazine: To the stirred solution, add a catalytic amount of glacial acetic acid. Subsequently, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature over a period of 15-20 minutes.

-

Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain this temperature for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane mixture).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add distilled water and extract the product with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure ethyl 4-methyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate.

Proposed Mechanism

The reaction is proposed to proceed through the following steps:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of hydrazine attacks the electrophilic ketone carbonyl carbon of the this compound.

-

Formation of Hydrazone Intermediate: This leads to the formation of a hemiaminal which then dehydrates to form a hydrazone intermediate.

-

Intramolecular Cyclization: The terminal nitrogen atom of the hydrazone then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of one of the ester groups.

-

Elimination: This is followed by the elimination of an ethanol molecule to form the stable six-membered pyridazinone ring.

Caption: Proposed reaction mechanism workflow.

Data Presentation

| Starting β-Ketoester | Hydrazine Equivalents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Diethyl 3-oxopentanedioate | 1.1 | Ethanol | Reflux | 5 | 75-85 |

| Ethyl 2-methyl-3-oxobutanoate | 1.2 | Acetic Acid | 100 | 3 | ~80 |

| Diethyl 2-acetylglutarate | 1.0 | Ethanol | Reflux | 6 | 60-70 |

This table is a representation of typical results from similar reactions and should be used as a general guideline.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

-